molecular formula C22H30O5 B566241 20-Hydroxymethyl Prednisone(Mixture of Diastereomers) CAS No. 1620672-12-9

20-Hydroxymethyl Prednisone(Mixture of Diastereomers)

Cat. No.: B566241
CAS No.: 1620672-12-9
M. Wt: 374.477
InChI Key: BGNNNDQIXPRQCW-HSSWZHAFSA-N
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Description

20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is a synthetic corticosteroid derivative. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired diastereomeric ratio .

Chemical Reactions Analysis

Types of Reactions

20-Hydroxymethyl Prednisone (Mixture of Diastereomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can produce 20-carboxyprednisone, while reduction can yield 20-hydroxyprednisone .

Scientific Research Applications

20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 20-Hydroxymethyl Prednisone (Mixture of Diastereomers) involves binding to glucocorticoid receptors in cells. This binding triggers a cascade of molecular events that modulate gene expression and protein synthesis, leading to anti-inflammatory and immunosuppressive effects. The specific pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is unique due to its specific hydroxymethyl modification, which can alter its pharmacokinetic and pharmacodynamic properties compared to other corticosteroids. This modification may enhance its selectivity and efficacy in certain therapeutic applications .

Properties

CAS No.

1620672-12-9

Molecular Formula

C22H30O5

Molecular Weight

374.477

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1

InChI Key

BGNNNDQIXPRQCW-HSSWZHAFSA-N

SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O

Synonyms

(17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione

Origin of Product

United States

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